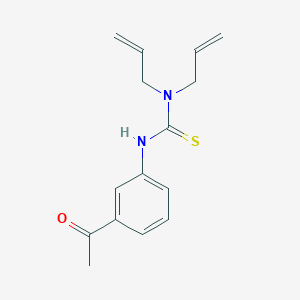![molecular formula C15H19N3OS B5814830 3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those with a 4-piperidinyl linkage, involves several chemical strategies. For instance, a total of 35 new quinazolinone derivatives bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold and the 4-piperidinyl linker were prepared and assessed for their antibacterial and antifungal activities. The chemical structure of one such compound was verified via single-crystal X-ray diffraction analysis, highlighting the compound's potential as a lead for developing more efficient anti-Xoo bactericides (Wu et al., 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The X-ray crystallographic analysis provides detailed insights into their molecular geometry, confirming the presence of the quinazolinone core and the piperidine ring. This structural information is vital for understanding the compound's interactions with biological targets (Wu et al., 2023).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, such as condensation with chloroformates to produce N- and S-alkylated derivatives. These reactions are influenced by the reactants and conditions used, leading to products with diverse chemical structures. The reactivity of quinazolinones is a key factor in designing compounds with desired biological activities (Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the synthesis and crystal structure of quinazolinone derivatives reveal insights into their physical characteristics, which are important for their formulation and delivery in pharmaceutical applications (Wu et al., 2023).
Chemical Properties Analysis
The chemical properties of 3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives, such as reactivity, stability, and interactions with biological molecules, are essential for their biological activity. These properties are determined by the compound's functional groups and molecular structure, which can be modified to enhance its therapeutic potential (Nawrocka, 2009).
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of new piperidine derivatives, such as “3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone”, could be a promising area of research in the future.
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to interact with a variety of targets, including src kinases .
Mode of Action
It is known that piperidine derivatives can act as inhibitors of certain kinases . They bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical Pathways
Inhibition of kinases like src can affect a variety of cellular processes, including cell proliferation, differentiation, and survival .
Result of Action
Inhibition of kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases like cancer .
Propriétés
IUPAC Name |
3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(20)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZTYDPFGJUJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)


![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)